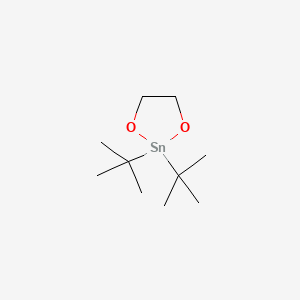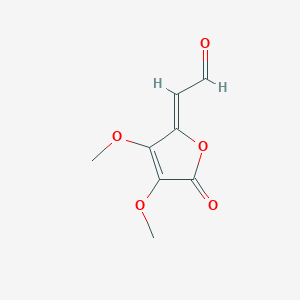
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the furanone ring.
Oxidation: The final step involves the oxidation of the furanone ring to introduce the oxoethylidene group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxoethylidene group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxoethylidene group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxy-2,5-dihydrofuran-2-one: Lacks the oxoethylidene group, resulting in different reactivity and applications.
5-(2-Oxoethylidene)-2,5-dihydrofuran-2-one: Lacks the methoxy groups, affecting its chemical properties and biological activity.
Uniqueness
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one is unique due to the presence of both methoxy groups and the oxoethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H8O5 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
(2Z)-2-(3,4-dimethoxy-5-oxofuran-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C8H8O5/c1-11-6-5(3-4-9)13-8(10)7(6)12-2/h3-4H,1-2H3/b5-3- |
Clave InChI |
JXTXXNZVWUHMIQ-HYXAFXHYSA-N |
SMILES isomérico |
COC\1=C(C(=O)O/C1=C\C=O)OC |
SMILES canónico |
COC1=C(C(=O)OC1=CC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


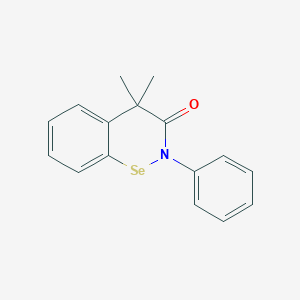

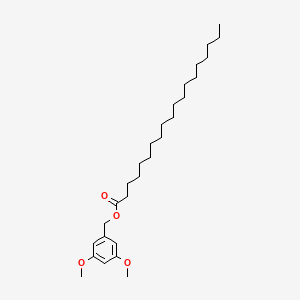
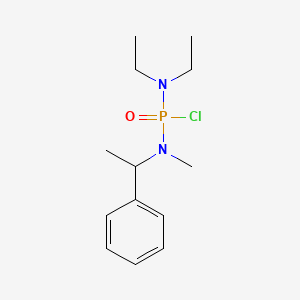
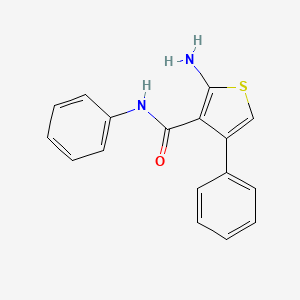
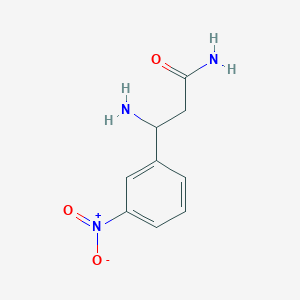
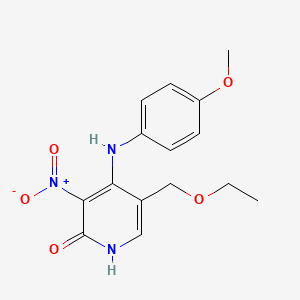

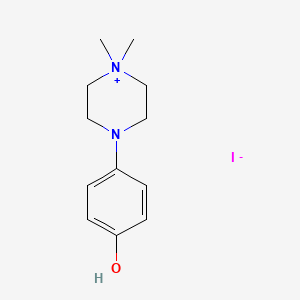
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)


![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
